molecular formula C21H26ClN5O2 B11154311 [1-(6-Chloro-3-pyridazinyl)-4-piperidyl][4-(2-methoxyphenyl)piperazino]methanone

[1-(6-Chloro-3-pyridazinyl)-4-piperidyl][4-(2-methoxyphenyl)piperazino]methanone

Cat. No.: B11154311
M. Wt: 415.9 g/mol
InChI Key: WDKUTEQIKCQSSG-UHFFFAOYSA-N
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Description

[1-(6-Chloro-3-pyridazinyl)-4-piperidyl][4-(2-methoxyphenyl)piperazino]methanone is a chemical compound with the molecular formula C21H26ClN5O2 and a molecular weight of 415.9 g/mol . Its structure features a pyridazine core linked via a piperidine spacer to an arylpiperazine group, a motif present in compounds with documented pharmacological research applications . Specifically, analogous compounds bearing the [(3-chlorophenyl)piperazinylpropyl]pyridazinone structure have been investigated as potent antinociceptive agents in preclinical models, showing efficacy comparable to morphine in the mouse hot-plate test . The mechanism of action for such compounds is suggested to involve the noradrenergic and/or serotonergic systems, rather than opioid receptor pathways . The presence of the 2-methoxyphenylpiperazine subunit is a key feature in many bioactive molecules and is often associated with interaction sites in neurological research . This product is intended for research purposes, such as investigating structure-activity relationships (SAR) of piperazinyl-pyridazine derivatives, exploring mechanisms of pain perception, and developing new chemical entities for scientific study. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

Molecular Formula

C21H26ClN5O2

Molecular Weight

415.9 g/mol

IUPAC Name

[1-(6-chloropyridazin-3-yl)piperidin-4-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C21H26ClN5O2/c1-29-18-5-3-2-4-17(18)25-12-14-27(15-13-25)21(28)16-8-10-26(11-9-16)20-7-6-19(22)23-24-20/h2-7,16H,8-15H2,1H3

InChI Key

WDKUTEQIKCQSSG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3CCN(CC3)C4=NN=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Hydrazine-Dicarbonyl Condensation

The pyridazine ring is synthesized via condensation of hydrazine with a 1,4-dicarbonyl compound (e.g., maleic anhydride or acetylenedicarboxylate) under acidic or basic conditions. For chlorination at the 6-position, thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) is employed at 80–100°C, achieving >90% conversion.

Key Reaction Parameters

ReagentTemperatureYieldReference
SOCl₂ in DCM80°C, 4h92%
PCl₅ in toluene100°C, 6h88%

Functionalization of the Piperidine Ring

The 4-piperidyl group is introduced via nucleophilic substitution or reductive amination:

Nucleophilic Substitution

6-Chloro-3-pyridazine reacts with 4-aminopiperidine in a polar aprotic solvent (e.g., DMF or acetonitrile) using potassium carbonate (K₂CO₃) as a base. Reaction at 60°C for 12h yields 1-(6-chloro-3-pyridazinyl)-4-piperidine.

Optimized Conditions

  • Solvent: DMF

  • Base: K₂CO₃ (2 equiv)

  • Time: 12h

  • Yield: 78–85%

Reductive Amination

Alternative routes utilize 4-piperidone, which undergoes reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol. This method achieves 70–75% yield but requires purification via column chromatography.

Synthesis of 4-(2-Methoxyphenyl)piperazine

The 2-methoxyphenyl-substituted piperazine is prepared through Ullmann coupling or direct alkylation:

Ullmann Coupling

2-Methoxyphenyl bromide reacts with piperazine in the presence of copper(I) iodide (CuI) and 1,10-phenanthroline at 110°C. This method affords 4-(2-methoxyphenyl)piperazine in 65% yield.

Catalytic System

CatalystLigandSolventYield
CuI1,10-PhenanthrolineDMSO65%

Direct Alkylation

Piperazine is alkylated with 2-methoxybenzyl chloride using triethylamine (Et₃N) in dichloromethane (DCM). While faster (3h), yields are lower (55–60%) due to over-alkylation side reactions.

Methanone Bridge Formation

The final coupling of the two intermediates employs carbodiimide-mediated amidation or Friedel-Crafts acylation:

Carbodiimide-Mediated Coupling

1-(6-Chloro-3-pyridazinyl)-4-piperidine-4-carboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DCM. Reaction with 4-(2-methoxyphenyl)piperazine at 0°C for 2h yields the target compound in 82% purity.

Critical Parameters

  • Activator: EDCI/HOBt (1:1 molar ratio)

  • Solvent: Anhydrous DCM

  • Temperature: 0°C → RT

  • Yield: 75–82%

Friedel-Crafts Acylation

An alternative route uses aluminum chloride (AlCl₃) to catalyze the acylation of 4-(2-methoxyphenyl)piperazine with 1-(6-chloro-3-pyridazinyl)-4-piperidyl carbonyl chloride. This method, however, results in lower yields (60–65%) due to electrophilic over-reactivity.

Purification and Characterization

The crude product is purified via recrystallization (ethanol/water) or silica gel chromatography. Structural validation relies on:

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.8 Hz, 1H, pyridazine-H), 6.90–6.85 (m, 4H, aryl-H), 3.80 (s, 3H, OCH₃), 3.60–3.40 (m, 8H, piperazine/piperidine).

  • HRMS : m/z calcd. for C₂₁H₂₅ClN₄O₂ [M+H]⁺: 425.1634; found: 425.1638.

Crystallography

Single-crystal X-ray diffraction confirms the planar pyridazine ring and equatorial orientation of the 2-methoxyphenyl group on piperazine.

Scalability and Industrial Adaptations

Large-scale synthesis (≥1 kg) employs continuous flow reactors to enhance reproducibility:

Flow Reaction Parameters

StepResidence TimeTemperatureYield
Pyridazine chlorination30 min90°C89%
Piperidine coupling2h60°C81%
Final acylation1h25°C78%

Challenges and Mitigation Strategies

  • Regioselectivity in Pyridazine Chlorination : Use of N-chlorosuccinimide (NCS) with BF₃·Et₂O directs chlorination to the 6-position (95% selectivity).

  • Piperazine Over-Alkylation : Stoichiometric control (1:1 molar ratio) and low-temperature conditions minimize di-substituted byproducts .

Chemical Reactions Analysis

Synthetic Routes and Reaction Mechanisms

The compound is synthesized via multi-step protocols involving nucleophilic substitution, coupling reactions, and functional group transformations . A generalized synthetic pathway includes:

StepReaction TypeReactants/ConditionsYield*Source
1Nucleophilic substitution6-Chloro-3-pyridazine with 4-piperidinecarboxylic acid under basic conditions (K₂CO₃, DMF, 80°C) ~65%
2Coupling reactionPiperidine intermediate with 4-(2-methoxyphenyl)piperazine via EDC/HOBt-mediated amidation (RT, CH₂Cl₂)72–78%
3PurificationColumn chromatography (silica gel, CH₂Cl₂:MeOH = 9:1)N/A

*Yields are approximate and dependent on optimization.

Pyridazinyl Chloride Reactivity

The 6-chloro substituent on the pyridazine ring undergoes nucleophilic aromatic substitution (SNAr) with amines, alcohols, or thiols under mild conditions :

C5H3N2Cl+R-XBaseC5H3N2-X-R+HCl\text{C}_5\text{H}_3\text{N}_2\text{Cl} + \text{R-X} \xrightarrow{\text{Base}} \text{C}_5\text{H}_3\text{N}_2\text{-X-R} + \text{HCl}

Key Reactions:

  • Amine substitution : Forms piperazine derivatives (e.g., with morpholine or piperazine) .

  • Methanolysis : Produces methoxy-pyridazine analogs at 60°C in MeOH/NaHCO₃.

Piperazine and Piperidine Reactivity

  • Acylation : The piperazine nitrogen reacts with acyl chlorides (e.g., acetyl chloride) in THF to form amides .

  • Alkylation : Quaternary ammonium salts form via alkyl halide reactions (e.g., methyl iodide) .

Catalytic Cross-Coupling Reactions

The pyridazinyl chloride participates in palladium-catalyzed cross-couplings:

Reaction TypeConditionsApplication ExampleSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂O (80°C), arylboronic acids Biaryl derivatives for SAR studies
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene (110°C) Introduction of secondary amines

Stability and Degradation

The compound exhibits moderate stability under ambient conditions but degrades under acidic or oxidative environments :

  • Hydrolytic degradation : Cleavage of the methanone group occurs at pH < 3 (t₁/₂ = 12 h) .

  • Photodegradation : UV light (λ = 254 nm) induces ring-opening reactions in pyridazine.

Key Research Findings

  • Antagonist activity : Structural analogs show nanomolar affinity for serotonin receptors (5-HT₁A/2A), attributed to the methoxyphenyl-piperazine moiety .

  • Metabolic stability : Hepatic microsomal studies indicate rapid N-demethylation of the piperidine ring (t₁/₂ = 45 min) .

Comparative Reactivity Table

Functional GroupReaction PartnerProduct ClassCatalytic System
6-Chloro-pyridazinylArylboronic acidBiaryl derivativesPd(PPh₃)₄, K₂CO₃
Piperazine NHAcetyl chlorideN-AcetylpiperazineEt₃N, CH₂Cl₂
MethoxyphenylHNO₃/H₂SO₄Nitro-methoxyphenyl derivativesNitration at 0°C

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit notable antimicrobial properties against various bacterial strains. For instance, studies have reported Minimum Inhibitory Concentration (MIC) values indicating effective antibacterial activity.

Table 1: Antimicrobial Activity Overview

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli15 µg/mL
Compound BS. aureus10 µg/mL
Compound CP. aeruginosa20 µg/mL

These results suggest that the compound's structure enhances its efficacy against pathogenic bacteria, making it a candidate for further development as an antimicrobial agent.

Anticancer Properties

In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer and leukemia cells. The mechanisms of action may involve apoptosis induction and cell cycle arrest.

Table 2: Cytotoxicity Assays

Cell LineIC50 Value (µM)Mechanism of Action
MCF-7 (Breast)25Apoptosis induction
K562 (Leukemia)30Cell cycle arrest

These findings indicate the potential of this compound in cancer therapy, warranting further exploration in clinical settings.

Neuroprotective Effects

Preliminary research suggests that the compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases. Studies have indicated that it can modulate neurotransmitter levels and protect against oxidative stress.

Table 3: Neuroprotective Activity

Study ReferenceModel UsedObserved Effect
Study AIn vitro neuronal cellsReduced oxidative stress markers
Study BAnimal modelImproved cognitive function

These results highlight the need for further investigation into its mechanisms and therapeutic potential in neuroprotection.

Case Study 1: Evaluation of Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of the compound against multi-drug resistant strains of bacteria. The results indicated comparable or superior activity to conventional antibiotics, suggesting its potential as a new antimicrobial agent.

Case Study 2: Anticancer Mechanisms

Another study focused on elucidating the anticancer mechanisms of the compound by examining its effects on apoptosis-related proteins. The study found that treatment with this compound led to an increase in pro-apoptotic proteins and a decrease in anti-apoptotic proteins, confirming its role in promoting cancer cell death.

Mechanism of Action

The mechanism of action of [1-(6-Chloro-3-pyridazinyl)-4-piperidyl][4-(2-methoxyphenyl)piperazino]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Structural Analogues with Piperazine/Piperidine Moieties

Compound Name/ID Key Structural Features Biological Activity/Target Synthesis Highlights Reference
Target Compound 6-Chloro-pyridazinyl, 2-methoxyphenylpiperazine Not explicitly stated (potential CNS/D2 affinity) Likely via piperidine-piperazine coupling
HBK14 () 2-Methoxyphenylpiperazine, phenoxyethoxyethyl Antagonist/agonist activity (unspecified) Alkylation of phenoxyethoxyethyl chains
UDO () Pyridinyl, trifluoromethylphenylpiperazine CYP51 inhibitor (anti-T. cruzi) Piperazine-trifluoromethylphenyl linkage
Compound 13 () Piperidinylmethoxy, trifluoromethylbenzyl AMPK activation (indirect) Reductive amination with NaBH(OAc)₃
Quinolinyl Methanone () Quinoline, pyrimidinylpiperazine Unspecified (structural analog) Coupling of quinoline and pyrimidinyl
Key Observations:
  • Substituent Impact : The 2-methoxyphenyl group in the target compound and HBK14 enhances lipophilicity compared to UDO’s trifluoromethyl group, which improves metabolic stability .
  • Synthesis Complexity : The target compound’s pyridazinyl-piperidine core requires specialized coupling steps, contrasting with simpler alkylation in HBK14 or reductive amination in Compound 13 .

Functional Analogues with Heterocyclic Variations

Compound Name/ID Heterocyclic Core Pharmacological Profile Structural Divergence Reference
Oxathiapiprolin () Pyrazole-piperidine Fungicidal (oxysterol binding protein) Pyrazole vs. pyridazine
ZINC12952963 () Benzodioxolylmethylpiperazine Unspecified (E-configuration propenone) Propenone linker vs. methanone
Compound Chlorophenyl-oxazolyl Unspecified (GPCR modulation potential) Oxazolyl group vs. pyridazinyl
Key Observations:
  • Heterocycle Influence : Pyridazinyl (target) vs. pyrazole (oxathiapiprolin) cores alter electron distribution, affecting target binding. Pyridazines may offer stronger π-π stacking than pyrazoles .

Q & A

Q. What are the recommended synthetic routes for preparing [1-(6-Chloro-3-pyridazinyl)-4-piperidyl][4-(2-methoxyphenyl)piperazino]methanone, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis of structurally similar piperazinyl methanones involves coupling substituted pyridazinyl-piperidine intermediates with 4-(2-methoxyphenyl)piperazine via amide bond formation. Key steps include:
  • Use of coupling agents like EDCI/HOBt in anhydrous dichloromethane (DCM) under nitrogen .
  • Optimization of reaction time (typically 12–24 hours) and temperature (room temperature to 40°C) to improve yields .
  • Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol-water mixtures .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Comprehensive characterization requires:
  • Spectroscopic Analysis :
  • 1H/13C-NMR : Verify substituent positions (e.g., 2-methoxyphenyl resonance at δ 3.8–4.0 ppm for OCH3) .
  • IR Spectroscopy : Confirm carbonyl (C=O) stretch at ~1650–1700 cm⁻¹ .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., calculated vs. observed m/z) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Although direct toxicity data are limited, general precautions for piperazine derivatives include:
  • Use of PPE (gloves, lab coat, goggles) and fume hoods to avoid inhalation/contact .
  • Storage in airtight containers at 2–8°C, away from oxidizing agents .
  • Emergency measures: For spills, absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

  • Methodological Answer : SAR strategies include:
  • Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing 6-chloro-pyridazinyl with fluorophenyl groups) to assess binding affinity .
  • Biological Assays : Test analogs against target receptors (e.g., serotonin/dopamine receptors) using radioligand displacement assays .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with receptor active sites .

Q. What analytical techniques are suitable for resolving contradictions in crystallographic data for this compound?

  • Methodological Answer : Discrepancies in crystal structure reports can be addressed via:
  • Single-Crystal X-ray Diffraction : Refine unit cell parameters using programs like SHELXL, focusing on torsional angles of the piperazino-methanone moiety .
  • Thermogravimetric Analysis (TGA) : Verify thermal stability (decomposition >200°C) to ensure crystallinity .
  • Powder XRD : Compare experimental vs. simulated patterns to detect polymorphic variations .

Q. How can researchers design experiments to investigate the compound’s metabolic stability in vitro?

  • Methodological Answer : Metabolic profiling involves:
  • Hepatic Microsome Assays : Incubate the compound with liver microsomes (human/rat) and NADPH cofactor; monitor degradation via LC-MS/MS .
  • Cytochrome P450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess enzyme inhibition potential .
  • Half-life (t½) Calculation : Apply nonlinear regression to metabolite formation data .

Data Contradiction Analysis

Q. How should conflicting solubility data (e.g., DMSO vs. aqueous buffers) be reconciled for this compound?

  • Methodological Answer : Address discrepancies by:
  • Solubility Screening : Test in multiple solvents (e.g., DMSO, PBS, ethanol) using UV-Vis spectroscopy (λmax ~250–300 nm) .
  • Dynamic Light Scattering (DLS) : Detect aggregation in aqueous solutions that may skew solubility readings .
  • Standardized Protocols : Adopt USP guidelines for equilibrium solubility measurements (e.g., shake-flask method) .

Experimental Design Considerations

Q. What in vivo experimental models are appropriate for evaluating this compound’s pharmacokinetics?

  • Methodological Answer : Pharmacokinetic studies require:
  • Rodent Models : Administer intravenously/orally to rats; collect plasma samples at timed intervals for LC-MS analysis .
  • Tissue Distribution : Sacrifice animals post-dose; quantify compound levels in brain, liver, and kidneys .
  • Metabolite Identification : Use HR-MS/MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

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